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Cat. No.: B1453051 Get Quote

An In-Depth Technical Guide to (2,6-Dibromophenyl)methanol: Synthesis, Characterization,

and Pharmaceutical Relevance

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2,6-Dibromophenyl)methanol, a
significant, sterically hindered building block. Designed for researchers, medicinal chemists,

and professionals in drug development, this document delves into the core physicochemical

properties, synthetic pathways, and spectral characterization of this compound. We will explore

its reactivity and contextualize its importance within the pharmaceutical industry, particularly in

relation to impurity analysis and synthesis.

Core Molecular Identity and Physicochemical
Properties
(2,6-Dibromophenyl)methanol, also known as 2,6-dibromobenzyl alcohol, is an aromatic

alcohol characterized by two bromine atoms positioned ortho to the hydroxymethyl group. This

substitution pattern imparts significant steric hindrance around the benzylic carbon, influencing

its reactivity and physical properties. This steric shielding makes it a unique building block for

creating complex molecular architectures where controlled reactivity is desired.

While its applications as a direct precursor in drug synthesis are not widely documented, its

structural motif is highly relevant. For instance, the closely related compound, (2-amino-3,5-
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dibromophenyl)methanol, is a known impurity and synthetic byproduct in the manufacturing of

the widely used mucolytic agents Ambroxol and Bromhexine[1][2][3][4]. A thorough

understanding of the synthesis, reactivity, and spectral properties of compounds like (2,6-
Dibromophenyl)methanol is therefore critical for process chemists focused on impurity

profiling, reference standard synthesis, and ensuring the purity of active pharmaceutical

ingredients (APIs).

Table 1: Physicochemical and Identification Data

Property Value Source(s)

Molecular Formula C₇H₆Br₂O [5][6]

Molecular Weight 265.93 g/mol [6][7]

CAS Number 1013031-65-6 [5]

Synonym 2,6-Dibromobenzyl alcohol [7]

Physical Form Solid (predicted) Analogous compounds

Melting Point Data not available -

Boiling Point Data not available -

Synthesis and Mechanistic Considerations
The most direct and efficient synthesis of (2,6-Dibromophenyl)methanol is achieved through

the reduction of its corresponding aldehyde, 2,6-dibromobenzaldehyde.

Caption: Synthetic route to (2,6-Dibromophenyl)methanol.

Causality in Experimental Design
The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. It is a mild and

selective chemoselective hydride reagent, ideal for reducing aldehydes and ketones without

affecting more robust functional groups. Its gentle nature prevents over-reduction or side

reactions on the electron-rich, halogenated aromatic ring. An alcoholic solvent like methanol or

ethanol is preferred as it is capable of protonating the intermediate alkoxide to yield the final

alcohol product and is effective at solubilizing the borohydride reagent[8][9].
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Detailed Experimental Protocol: Reduction of 2,6-
Dibromobenzaldehyde
This protocol is based on established procedures for the reduction of substituted

benzaldehydes.[8]

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-

dibromobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of

aldehyde).

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes.

Rationale: The portion-wise addition controls the exothermic reaction and hydrogen gas

evolution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

aldehyde is fully consumed.

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until

the effervescence ceases. This step neutralizes excess NaBH₄ and hydrolyzes borate

esters.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x volume of the reaction mixture).

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate

solution and brine. Rationale: This removes acidic residues and salts, purifying the organic

phase.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude product.

Purification: Purify the crude solid by recrystallization or column chromatography on silica gel

to obtain pure (2,6-Dibromophenyl)methanol.
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Spectroscopic Characterization
As of this writing, a publicly available, experimentally verified spectrum for (2,6-
Dibromophenyl)methanol is not available. The following data are predicted based on

established principles of NMR and IR spectroscopy and analysis of analogous compounds[10].

These predictions are invaluable for researchers in identifying the compound and confirming

successful synthesis.

Caption: Structure and predicted NMR assignments.

Predicted Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
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Assignment
Predicted
¹H Shift (δ,
ppm)

Multiplicity Integration
Predicted
¹³C Shift (δ,
ppm)

Justificatio
n

-CH₂- 4.8 Doublet (d) 2H ~63.0

Benzylic

protons

adjacent to

two

electronegati

ve Br atoms.

-OH
Variable (e.g.,

2.5)
Triplet (t) 1H -

Chemical

shift is

concentration

and solvent

dependent.

Ar-H (H-3/H-

5)
7.55 Doublet (d) 2H ~132.0

Aromatic

protons ortho

to bromine

atoms.

Ar-H (H-4) 7.10 Triplet (t) 1H ~129.0

Aromatic

proton para

to the CH₂OH

group.

Ar-C (C-1) - - - ~139.0

Quaternary

carbon

attached to

the CH₂OH

group.

Ar-C (C-2/C-

6)
- - - ~123.0

Quaternary

carbons

bearing

bromine

atoms.
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*Note: Coupling between -CH₂- and -OH protons may not be observed depending on the

solvent purity and presence of trace acid/water, in which case the -CH₂- signal would appear as

a singlet.

Table 3: Predicted Key IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description

O-H Stretch 3500 - 3200
Strong, broad peak indicating

the hydroxyl group.

Aromatic C-H Stretch 3100 - 3000 Medium to weak peaks.

Aliphatic C-H Stretch 3000 - 2850
Medium to weak peaks from

the methylene group.

Aromatic C=C Stretch 1600 - 1450
Multiple medium to strong

peaks.

C-O Stretch 1260 - 1000
Strong peak characteristic of a

primary alcohol.

C-Br Stretch 680 - 515 Medium to strong peak.

Reactivity, Applications, and Workflow
The reactivity of (2,6-Dibromophenyl)methanol is dominated by its primary alcohol function. It

can readily undergo O-alkylation or esterification reactions, provided the steric hindrance from

the ortho-bromo groups is overcome, often requiring more forcing reaction conditions or

specific catalysts.

While not a direct API precursor, its structural class is vital in pharmaceutical process control.

The workflow below illustrates how such a building block is handled in a drug development

context, from synthesis for use as a reference standard to its role in API purity assessment.
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(e.g., HPLC, GC)

Confirm Structure
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Spike API with Standard
to Validate Method
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Caption: Workflow for impurity reference standard development.
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Safety and Handling
(2,6-Dibromophenyl)methanol should be handled with appropriate caution in a laboratory

setting. Based on supplier safety data, the compound presents several hazards.

Table 4: GHS Hazard and Precautionary Statements

Category Code Statement Source

Hazard H302 Harmful if swallowed. [7]

H315 Causes skin irritation. [7]

H319
Causes serious eye

irritation.
[7]

H335
May cause respiratory

irritation.
[7]

Precaution P261

Avoid breathing

dust/fume/gas/mist/va

pors/spray.

[7]

P280

Wear protective

gloves/eye

protection/face

protection.

[7]

P302+P352

IF ON SKIN: Wash

with plenty of soap

and water.

[7]

P305+P351+P338

IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

[7]

P405 Store locked up. [7]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles, and a lab coat. Use in a well-ventilated fume hood to avoid inhalation of dust

or vapors.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
(2,6-Dibromophenyl)methanol serves as an exemplary case study for a specialized chemical

building block. Its synthesis via the reduction of 2,6-dibromobenzaldehyde is straightforward

and efficient. While its direct incorporation into novel APIs is limited by steric factors, its true

value for the pharmaceutical industry lies in its relationship to process impurities. A

comprehensive understanding of its properties, synthesis, and spectral data is essential for

analytical and process chemists to ensure the safety, purity, and efficacy of final drug products.

This guide provides the foundational knowledge required for scientists working with this and

structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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